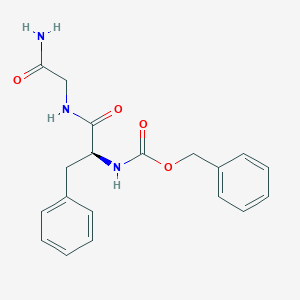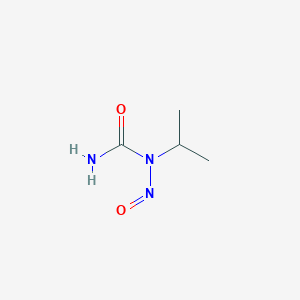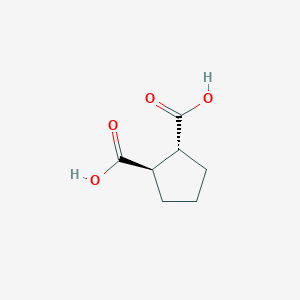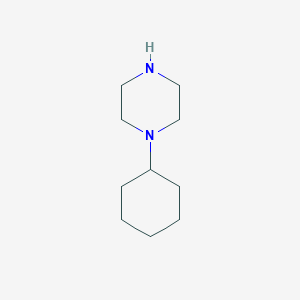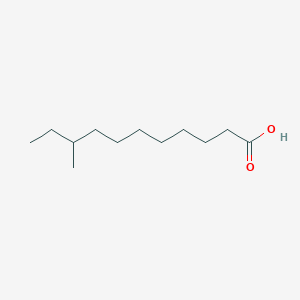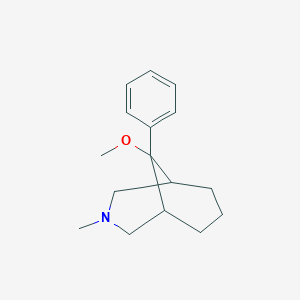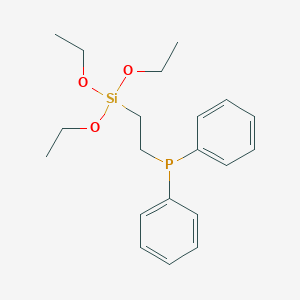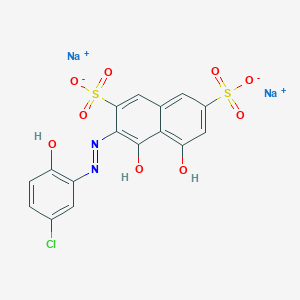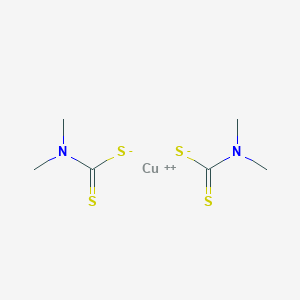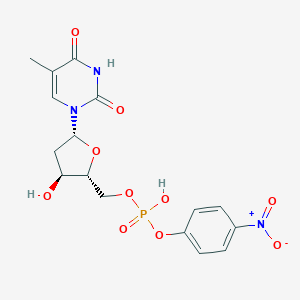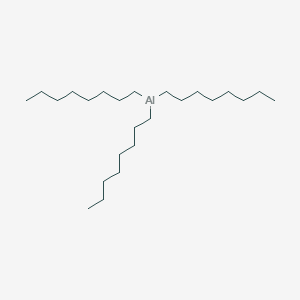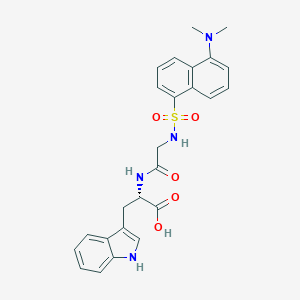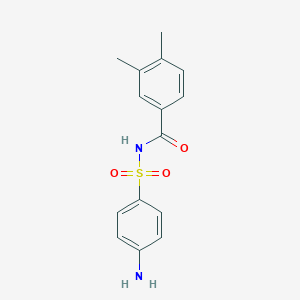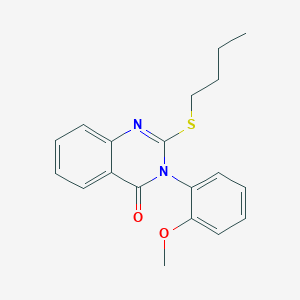
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the quinazoline family. It has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one may act through multiple pathways to exert its therapeutic effects. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the activity of several enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and inhibit the expression of various oncogenes.
Effets Biochimiques Et Physiologiques
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its high potency. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have potent anticancer, anti-inflammatory, and antiviral properties at low concentrations. Another advantage of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is its relatively low toxicity. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have low toxicity in animal models. However, one of the limitations of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its poor solubility in water. This can make it difficult to administer 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in certain experiments.
Orientations Futures
There are several future directions for research on 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. One direction is to investigate the potential therapeutic applications of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in more detail to identify new targets for drug development. Additionally, future research could focus on developing new formulations of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one to improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in human clinical trials.
Conclusion:
In conclusion, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of several viruses. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves the reaction of 2-methoxybenzaldehyde with butylthiol in the presence of a base to form 2-(butylthio)benzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. The overall synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is shown in Figure 1.
Applications De Recherche Scientifique
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the replication of several viruses, including HIV-1, hepatitis B virus, and herpes simplex virus.
Propriétés
Numéro CAS |
1045-79-0 |
|---|---|
Nom du produit |
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one |
Formule moléculaire |
C19H20N2O2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
SMILES canonique |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



